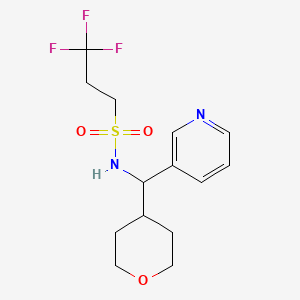![molecular formula C9H12N2O4 B2411013 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856033-81-2](/img/structure/B2411013.png)
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known as MPPA, is a chemical compound used in scientific research. It is a pyrazole derivative that has shown potential in various studies due to its unique properties. In
作用机制
The mechanism of action of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the inhibition of various enzymes and pathways. It has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB pathway. This compound has also been found to induce apoptosis in cancer cells by inhibiting the activation of STAT3 pathway. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to increase the levels of acetylcholine in the brain, which is involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.
未来方向
There are several future directions for the use of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in scientific research. One potential direction is the development of this compound-based anti-inflammatory drugs. Another potential direction is the development of this compound-based anticancer drugs. Additionally, further studies are needed to determine the potential use of this compound in the treatment of Alzheimer's disease. Further studies are also needed to determine the safe dosage of this compound for use in humans.
Conclusion
In conclusion, this compound is a chemical compound used in scientific research. It has shown potential in various studies due to its unique properties. The synthesis of this compound involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. This compound has been studied for its anti-inflammatory and anticancer properties, as well as its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and increase the levels of acetylcholine in the brain. Further studies are needed to determine the safe dosage of this compound for use in humans and to explore its potential in different areas of scientific research.
合成方法
The synthesis of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. The reaction is carried out in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been used in various scientific research studies due to its potential in different areas. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,8(13)14)11-5-6(4-10-11)7(12)15-3/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGRJDTMXJFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
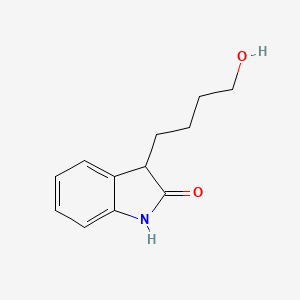
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
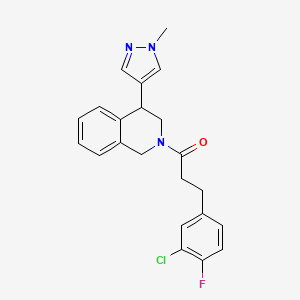
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
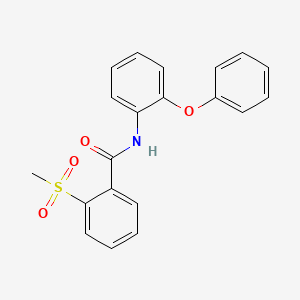
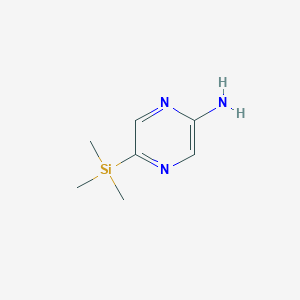
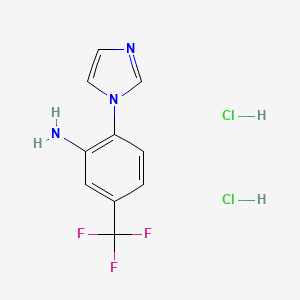
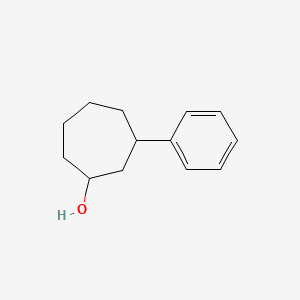
![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
